![molecular formula C13H13ClN2 B1446346 [(4-Chlorphenyl)phenylmethyl]-hydrazin CAS No. 1602832-45-0](/img/structure/B1446346.png)

[(4-Chlorphenyl)phenylmethyl]-hydrazin

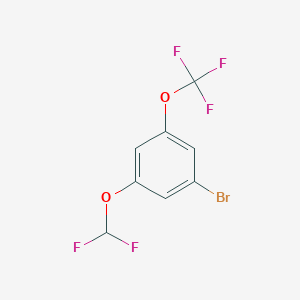

Übersicht

Beschreibung

“[(4-Chlorophenyl)phenylmethyl]-hydrazine” is a chemical compound that has been studied for its potential use in medicinal chemistry . It is an orally active and selective H1-receptor antagonist . It is also a potential carcinogen .

Synthesis Analysis

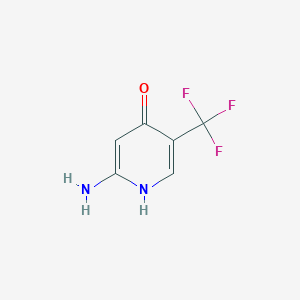

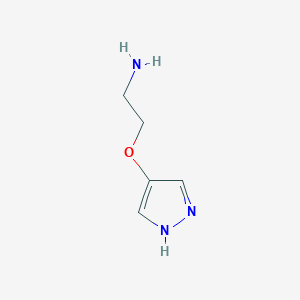

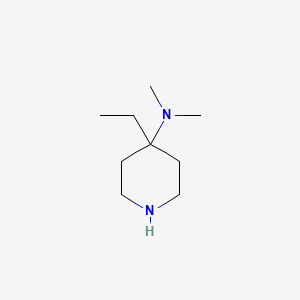

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .

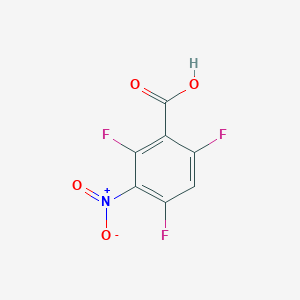

Molecular Structure Analysis

The empirical formula of “[(4-Chlorophenyl)phenylmethyl]-hydrazine” is C17H19ClN2 . Its molecular weight is 286.80 .

Chemical Reactions Analysis

The compound has been used in the synthesis of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives have shown significant effects on both allergic asthma and allergic itching .

Physical And Chemical Properties Analysis

The compound is a white, crystalline powder and is water soluble . Its melting point is between 65-70 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Antiallergische Aktivitäten

Eine Reihe neuartiger ®(-)-1-[(4-Chlorphenyl)phenylmethyl]piperazinderivate wurden entwickelt, synthetisiert und auf ihre in-vivo-antiallergischen Aktivitäten getestet . Die meisten dieser Derivate zeigten signifikante Wirkungen sowohl bei allergischem Asthma als auch bei allergischem Juckreiz . Drei der 19 Piperazinderivate (nämlich 3d, 3i und 3r) haben eine stärkere Wirksamkeit gegen allergisches Asthma als Levocetirizin, das positiv wirkende Kontrollmedikament . In der Testung auf allergischen Juckreiz zeigten fünf der 19 Verbindungen (nämlich 3b, 3g, 3k, 3o und 3s) eine stärkere Aktivität als Levocetirizin .

Behandlung von Allergien

Die Verbindung wird zur Behandlung von Allergien eingesetzt . Histamin interagiert mit H1-Rezeptoren und verursacht Allergien bei Exposition gegenüber übermäßigen Mengen eines Allergens . Derzeit werden Piperazin-H1-Rezeptorantagonisten, die eine höhere Affinität zu H1-Rezeptoren als Histamin aufweisen, häufig klinisch zur Behandlung von Allergien eingesetzt .

Anti-inflammatorische Aktivitäten

Allergien sind mit einer nachfolgenden Entzündung verbunden . Einige berichtete Derivate von Sulfonamiden zeigten gute entzündungshemmende Aktivitäten ; Daher können Sulfonamide eine synergistische Wirkung mit dem Pharmakophor von Levocetirizin erzeugen .

Design und Synthese von Derivaten

Die Zielverbindungen wurden entwickelt und synthetisiert . Teil C von Levocetirizin wurde durch Sulfonamide ersetzt, Teil A blieb unverändert und Teil B wurde entweder zwei oder drei Kohlenstoffatome lang gehalten .

Elementaranalyse

Elementaranalysen (C, H und N) wurden mit einem Perkin–Elmer-Modell 240C-Analysator durchgeführt, und alle Analysenergebnisse stimmten mit den theoretischen Werten überein (innerhalb von ±0,3 %), sofern nicht anders angegeben .

Pharmazeutische Prüfung

Die Verbindung wird als hochwertiger Referenzstandard für pharmazeutische Prüfungen verwendet .

Wirkmechanismus

Target of Action

The primary target of [(4-Chlorophenyl)phenylmethyl]-hydrazine is the H1 receptors . These receptors play a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .

Mode of Action

[(4-Chlorophenyl)phenylmethyl]-hydrazine interacts with H1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction is believed to be the primary mechanism through which the compound exerts its anti-allergic effects .

Biochemical Pathways

The interaction of [(4-Chlorophenyl)phenylmethyl]-hydrazine with H1 receptors affects the biochemical pathways associated with allergic reactions . Histamine, which interacts with H1 receptors, is known to cause allergies when exposed to excessive amounts of an allergen . By interacting with these receptors, [(4-Chlorophenyl)phenylmethyl]-hydrazine can potentially mitigate the effects of histamine, thereby alleviating allergic symptoms .

Result of Action

The result of [(4-Chlorophenyl)phenylmethyl]-hydrazine’s action is the significant reduction of both allergic asthma and allergic itching . Some derivatives of this compound have been found to exhibit stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The environment in which [(4-Chlorophenyl)phenylmethyl]-hydrazine acts can influence its efficacy and stability. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to mitigate . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

[(4-Chlorophenyl)phenylmethyl]-hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s ability to bind to specific biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

[(4-Chlorophenyl)phenylmethyl]-hydrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anti-allergic activities by affecting the signaling pathways involved in allergic responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of [(4-Chlorophenyl)phenylmethyl]-hydrazine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit histamine H1 receptors, thereby reducing allergic responses . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [(4-Chlorophenyl)phenylmethyl]-hydrazine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing allergic responses . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

[(4-Chlorophenyl)phenylmethyl]-hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of [(4-Chlorophenyl)phenylmethyl]-hydrazine within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.

Subcellular Localization

[(4-Chlorophenyl)phenylmethyl]-hydrazine exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.

Eigenschaften

IUPAC Name |

[(4-chlorophenyl)-phenylmethyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVUVPMLOWJDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)

![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)